4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide
Overview
Description
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexane ring, a furan ring, and a methanoisoindole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the furan ring, and the construction of the methanoisoindole moiety. Common synthetic routes may include:
Cyclohexane Ring Formation: This step may involve the hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions.
Furan Ring Introduction: The furan ring can be introduced through a Diels-Alder reaction between a diene and a dienophile.
Methanoisoindole Moiety Construction: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the cyclohexane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c24-19(22-11-16-2-1-9-27-16)12-5-7-15(8-6-12)23-20(25)17-13-3-4-14(10-13)18(17)21(23)26/h1-2,9,12-15,17-18H,3-8,10-11H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQUSLOURRREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCC2=CC=CO2)N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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